Product packaging for Oxazepam hemisuccinate, (+)-(Cat. No.:CAS No. 51990-98-8)

Oxazepam hemisuccinate, (+)-

Cat. No.: B12683000
CAS No.: 51990-98-8
M. Wt: 386.8 g/mol
InChI Key: UCUOKZUJHTYPJT-IBGZPJMESA-N
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Description

Oxazepam hemisuccinate, (+)- is a useful research compound. Its molecular formula is C19H15ClN2O5 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazepam hemisuccinate, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazepam hemisuccinate, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN2O5 B12683000 Oxazepam hemisuccinate, (+)- CAS No. 51990-98-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51990-98-8

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

4-[[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m0/s1

InChI Key

UCUOKZUJHTYPJT-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

Contextualization of Oxazepam Hemisuccinate, + Within Benzodiazepine Research

Origin and Significance of Oxazepam as a Core Benzodiazepine (B76468) Structure

Oxazepam holds a significant position in the history and development of benzodiazepines, a class of psychoactive drugs. medlink.comwikipedia.org First patented in 1962 and approved for medical use in 1964, oxazepam emerged during a period of extensive exploration of this chemical scaffold. wikipedia.org Its core structure is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring, which is characteristic of all benzodiazepines. wikipedia.org Specifically, oxazepam is classified as a 3-hydroxy-1,4-benzodiazepine. medlink.comdrugbank.com

A key aspect of oxazepam's significance lies in its role as a central metabolite of numerous other widely used benzodiazepines. nih.govnih.gov It is the active metabolic product formed during the breakdown of compounds such as diazepam, prazepam, and temazepam. wikipedia.orgnih.govwisdoj.gov This metabolic relationship underscores its fundamental importance in understanding the pharmacology of a broad range of benzodiazepine drugs.

The pharmacological profile of oxazepam is characterized by its action on benzodiazepine receptors, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to inhibitory effects on the central nervous system. wikipedia.orgwikipedia.org Compared to other benzodiazepines, it is considered to have a slow onset of action and is an intermediate-acting agent. wikipedia.orgdrugbank.com

From a chemical and metabolic standpoint, oxazepam's structure is noteworthy for its relatively simple metabolic pathway. Unlike many other benzodiazepines that undergo hepatic oxidation, oxazepam is primarily metabolized through glucuronidation at its 3-hydroxy group. wikipedia.orgdrugbank.comdroracle.ai This process conjugates it with glucuronic acid, forming an inactive, water-soluble metabolite that is then excreted. drugbank.com This metabolic simplicity makes it less susceptible to certain drug-drug interactions and less likely to accumulate in individuals with impaired liver function, a feature that has been noted as advantageous in specific patient populations. wikipedia.orgdrugbank.com

Table 1: Key Properties of Oxazepam

PropertyDescriptionSource(s)
IUPAC Name (RS)-7-Chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one wikipedia.org
Chemical Class 3-hydroxy-1,4-benzodiazepine medlink.comdrugbank.com
Mechanism of Action Positive allosteric modulator of the GABA-A receptor wikipedia.orgwikipedia.org
Metabolism Primarily hepatic glucuronidation wikipedia.orgdrugbank.comdroracle.ai
Metabolic Precursors Diazepam, Prazepam, Temazepam, Chlordiazepoxide, and others nih.govnih.gov

Rationale for Hemisuccinate Derivatization in Academic Research

Chemical derivatization is a powerful technique in pharmaceutical research used to modify the physicochemical properties of a parent compound. nih.govjfda-online.com One such modification is the formation of a hemisuccinate ester. This process involves reacting a hydroxyl group on the parent molecule with succinic anhydride. mdpi.com In academic and pharmaceutical research, this derivatization is employed for several strategic reasons.

A primary motivation for creating a hemisuccinate derivative is to produce a more water-soluble prodrug. mdpi.com A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. orientjchem.org By converting a lipophilic drug into a more water-soluble ester, such as a hemisuccinate, researchers can overcome formulation challenges. For instance, hydrocortisone (B1673445) hemisuccinate was developed as a water-soluble form of hydrocortisone for intravenous use. mdpi.com The hemisuccinate ester can then be hydrolyzed in vivo, releasing the active parent drug. mdpi.com

Another rationale is to alter the metabolic fate of a drug. The hemisuccinate ester of propranolol, for example, was synthesized to inhibit glucuronide synthesis, a common metabolic pathway. orientjchem.org Derivatization can also be used to enhance the delivery of a drug to a specific target. In one study, cholesteryl hemisuccinate was conjugated to the drug gemcitabine (B846) to create nanoparticles that improved cellular uptake. rsc.org Similarly, research has explored the conjugation of oxazepam hemisuccinate with dopamine (B1211576), aiming to improve the delivery of dopamine into the brain. mdpi.comresearchgate.net

In the context of analytical chemistry, derivatization can improve the stability and chromatographic properties of a compound, facilitating its analysis. nih.gov The synthesis of stereochemically stable and more soluble ester derivatives of benzodiazepines, like hemisuccinates, has been proposed to aid in processes such as enantioseparation. mdpi.com

Chemical Synthesis and Advanced Derivatization Strategies of Oxazepam Hemisuccinate, +

Methodologies for the Synthesis of Oxazepam Hemisuccinate

The synthesis of (+)-Oxazepam hemisuccinate is a multi-step process that begins with the synthesis of the racemic oxazepam precursor, followed by chiral resolution to isolate the desired (+)-enantiomer, and finally, esterification to yield the hemisuccinate derivative.

Acylation Reactions for Ester Formation

The final step in the synthesis of oxazepam hemisuccinate involves the esterification of the 3-hydroxyl group of oxazepam. A common and effective method for this transformation is the acylation of racemic oxazepam with succinic anhydride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and acid scavenger. The succinic anhydride opens its ring to form an ester linkage with the oxazepam, resulting in the formation of the hemisuccinate ester, where the other end of the succinyl group terminates in a carboxylic acid. nih.gov This carboxylic acid moiety provides a handle for further derivatization.

To obtain the specific (+)-enantiomer of oxazepam hemisuccinate, this acylation reaction would be performed on previously resolved (+)-oxazepam.

ReactantsReagentsProductReference
(±)-OxazepamSuccinic anhydride, Pyridine(±)-Oxazepam hemisuccinate nih.gov
(+)-OxazepamSuccinic anhydride, Pyridine(+)-Oxazepam hemisuccinateInferred from nih.gov

Precursor Chemical Transformations

The synthesis of the precursor, oxazepam, can be achieved through various routes. One established method starts from 2-amino-5-chlorobenzophenone. This precursor undergoes a series of reactions to construct the diazepine (B8756704) ring system. A patent describes a process where 2-amino-5-chlorobenzophenone is first acylated with chloroacetyl chloride. The resulting intermediate is then treated with a source of ammonia, such as urotropine and ammonium (B1175870) acetate (B1210297), in ethanol to facilitate the cyclization and formation of the benzodiazepine (B76468) ring, ultimately yielding oxazepam.

A critical step for the synthesis of the target compound is the resolution of the racemic oxazepam. The pure enantiomers of oxazepam can be obtained through fractional crystallization of diastereomeric salts. This is achieved by reacting racemic oxazepam with a chiral resolving agent, such as (-)-(1R,2S)-ephedrine. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. Once the desired diastereomer containing (+)-oxazepam is isolated, the chiral auxiliary (ephedrine) is removed to yield the enantiomerically pure (+)-oxazepam. nih.gov

Starting MaterialKey TransformationsIntermediate/Product
2-amino-5-chlorobenzophenoneAcylation with chloroacetyl chloride, cyclization with urotropine/ammonium acetate(±)-Oxazepam
(±)-OxazepamFormation of diastereomeric salts with (-)-(1R,2S)-ephedrine, fractional crystallization, removal of resolving agent(+)-Oxazepam

Synthetic Routes for Novel Oxazepam Hemisuccinate Conjugates

The terminal carboxylic acid group of oxazepam hemisuccinate is a versatile functional handle that allows for the covalent attachment of various molecules, leading to the formation of novel conjugates with potentially altered physicochemical and pharmacological properties.

Covalent Linkage Strategies (e.g., Amide Derivatives)

Amide bond formation is a robust and widely employed strategy for covalently linking molecules. The carboxylic acid of (+)-oxazepam hemisuccinate can be activated to facilitate its reaction with a primary or secondary amine, resulting in the formation of a stable amide derivative. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), can be utilized to activate the carboxylic acid and promote the formation of the amide bond with a desired amine-containing molecule. This approach allows for the conjugation of (+)-oxazepam hemisuccinate to a wide range of moieties, including amino acids, peptides, or other small molecules possessing an amine group.

Design and Synthesis of Specific Carrier-Conjugates (e.g., Dopamine (B1211576) Amides)

A notable example of a specific carrier-conjugate is the synthesis of an oxazepam hemisuccinate-dopamine amide derivative. researchgate.net In this design, the neurotransmitter dopamine, which contains a primary amine, is covalently linked to the carboxylic acid of oxazepam hemisuccinate. This conjugation is achieved through an amide linkage, effectively creating a new molecular entity that combines the structural features of both oxazepam and dopamine. researchgate.net

The synthesis of this conjugate involves the reaction of oxazepam hemisuccinate with dopamine hydrochloride. researchgate.net The coupling is typically performed in the presence of a coupling agent to facilitate the amide bond formation. The resulting conjugate utilizes a succinic acid spacer to link the oxazepam and dopamine moieties. researchgate.net Such carrier-conjugates are designed with the aim of modifying the pharmacokinetic properties of the parent molecules, potentially to enhance their delivery to specific sites of action. researchgate.net

Oxazepam DerivativeCarrier MoleculeLinkage StrategyResulting Conjugate
(+)-Oxazepam hemisuccinateDopamineAmide bond formation(+)-Oxazepam hemisuccinate-dopamine amide

Stereochemical Investigations and Chiral Resolution of Oxazepam Hemisuccinate, +

Chiral Properties and Configuration of Oxazepam Hemisuccinate

Analysis of the Asymmetric Center at C3-OH

Oxazepam is a chiral benzodiazepine (B76468) due to the presence of an asymmetric carbon atom at the C3 position of the diazepine (B8756704) ring, which bears a hydroxyl group. nih.gov This results in the existence of two enantiomers, designated as (S)- and (R)-oxazepam. The hemisuccinate derivative is formed by the esterification of this C3-hydroxyl group with succinic anhydride. nih.govmdpi.com This esterification preserves the chiral integrity of the C3 center, leading to the corresponding (S)- and (R)-enantiomers of oxazepam hemisuccinate. The spatial arrangement of the substituents around this chiral center is the determinant of the molecule's optical activity and its differential interaction with other chiral molecules, such as biological receptors. mdpi.com

Racemization Mechanisms and Configurational Stability Studies

Elucidation of Racemization Pathways (e.g., Ring-Chain Tautomerization)

Oxazepam is known to undergo rapid racemization in aqueous solutions, a process that complicates the separation and study of its individual enantiomers. nih.gov Several mechanisms for this enantiomerization have been proposed, including C3–H/H exchange, keto-enol tautomerization, and solvolytic identity reaction. rsc.org However, extensive research, including computational studies, has identified ring-chain tautomerism as the most plausible pathway. mdpi.comrsc.org

This mechanism is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the N4-imine nitrogen. rsc.org This transfer triggers the opening of the seven-membered benzodiazepine ring, forming an achiral aldehyde intermediate. rsc.org The subsequent ring closure of this intermediate can occur in a non-stereospecific manner, leading to the formation of both the (R)- and (S)-enantiomers and thus, racemization. rsc.org In contrast, ester derivatives like oxazepam hemisuccinate exhibit greater configurational stability because the C3-hydroxyl proton, which is crucial for initiating the ring-opening, is replaced by the hemisuccinate group. nih.gov

Computational (e.g., DFT) Approaches to Racemization Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the racemization mechanism of oxazepam. rsc.org Theoretical models have been used to analyze the energetics of the various proposed racemization pathways. rsc.orgresearchgate.net These studies have consistently shown that the ring-chain tautomerism mechanism has an energy barrier that aligns well with experimental observations of oxazepam's racemization kinetics. rsc.org

For these computational analyses, various density functionals, such as B3LYP and M062X, have been employed for geometry optimization of the stationary points on the potential energy surface. rsc.org More advanced models, like the double-hybrid B2PLYP, have been used for more accurate energy calculations. rsc.org The results of these DFT studies have provided strong evidence that ring-chain tautomerism is the predominant mechanism for racemization in oxazepam and other 3-hydroxy-1,4-benzodiazepines. rsc.org

Enantioselective Separation Techniques for Oxazepam Hemisuccinate

The separation of the enantiomers of oxazepam hemisuccinate is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) has proven to be an effective technique for this purpose. nih.govnih.gov Cyclodextrin-based CSPs, in particular, have been successfully employed for the enantioseparation of benzodiazepine hemisuccinates. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral discriminating agents like methylated β-cyclodextrins, has also been used to differentiate between the enantiomers of oxazepam hemisuccinate. nih.govnih.gov In one study, heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) demonstrated a greater ability to enantiodiscriminate the hemisuccinate derivative compared to heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB), while (2-methyl)-β-CD (MCD) showed no chiral discrimination. nih.govnih.gov This is attributed to the different inclusion complex formations between the cyclodextrins and the individual enantiomers. nih.gov

Below is a summary of the enantiodiscrimination of oxazepam hemisuccinate by different methylated β-cyclodextrins as observed by NMR.

Chiral Discriminating AgentEnantiodiscriminationHydrolysis of Oxazepam Hemisuccinate
DIMEB YesNo (after 24h)
TRIMEB Less than DIMEBNo (after 24h)
MCD No11% (after 6h)

This table is based on data from an NMR investigation into the hydrolysis and enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by methylated β-cyclodextrins. nih.govnih.gov

Furthermore, HPLC columns packed with Pirkle's chiral stationary phases, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have been utilized for the resolution of oxazepam and its derivatives. nih.gov These methods are crucial for obtaining enantiomerically pure samples of (+)-oxazepam hemisuccinate for further research.

Chiral Chromatographic Methodologies (e.g., HPLC on Derivatized Cyclodextrin-Bonded Phases)

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of benzodiazepines, including oxazepam hemisuccinate. Derivatized cyclodextrin-bonded phases are particularly effective for this purpose.

Researchers have successfully developed HPLC methods using β-cyclodextrin-based CSPs to resolve the enantiomers of 3-hydroxybenzodiazepines. nih.govnih.gov For instance, a Cyclobond I-2000 RSP column, which incorporates a β-cyclodextrin derivative, has been used with a reversed mobile phase to achieve separation. researchgate.net The mobile phase often consists of an organic modifier like acetonitrile (B52724) in a buffered aqueous solution, such as 1% triethylamine (B128534) acetate (B1210297) (TEAA). researchgate.net

The temperature of the column is a critical parameter that must be controlled to prevent on-column racemization of the 3-hydroxybenzodiazepine enantiomers. nih.gov Studies have shown that at temperatures above 13°C, chromatographic peak coalescence can occur due to the racemization of the oxazepam enantiomer on the column. nih.gov By maintaining a low column temperature, such as 12°C or 13°C, the chiral integrity of the enantiomers is preserved during the analysis, allowing for accurate determination of the enantiomeric composition. nih.govresearchgate.net The separation is often found to be an enthalpy-controlled process. nih.gov

Table 1: HPLC Conditions for Oxazepam Enantiomer Separation
ParameterConditionReference
Chiral Stationary PhaseCyclobond I-2000 RSP (β-cyclodextrin derivatized) researchgate.net
Mobile PhaseAcetonitrile in 1% Triethylamine Acetate Buffer (TEAA) researchgate.net
Flow Rate0.4 ml/min researchgate.net
Column Temperature12°C researchgate.net
DetectionPhotodiode-array detector at 230 nm researchgate.net

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high efficiency, low consumption of reagents and samples, and rapid method development. scielo.org.mx For the chiral resolution of neutral or near-neutral compounds like oxazepam hemisuccinate, chiral selectors are added to the background electrolyte.

Anionic cyclodextrins, particularly sulfated cyclodextrins, have proven to be highly effective chiral selectors in CE for resolving 3-chiral-1,4-benzodiazepine enantiomers. scielo.org.mx These charged selectors form transient diastereomeric complexes with the neutral analyte enantiomers. The differences in the stability and electrophoretic mobility of these complexes enable their separation in an electric field. scielo.org.mx

The choice of the specific cyclodextrin (B1172386), its concentration, the composition of the background electrolyte (including pH and organic modifiers), and the applied voltage are all crucial parameters that are optimized to achieve baseline resolution of the enantiomers. scielo.org.mx The addition of organic modifiers like methanol (B129727) to the running buffer can improve solubility and modulate the electroosmotic flow, which can enhance separation resolution. scielo.org.mx

Role of Chiral Selectors (e.g., Methylated β-Cyclodextrins) in Enantiodiscrimination

The mechanism of chiral recognition by cyclodextrins involves the formation of transient diastereomeric inclusion complexes with the enantiomers of the guest molecule. The differing stability of these complexes is the basis for enantioseparation. Methylated β-cyclodextrins have been extensively studied for their ability to discriminate between the enantiomers of oxazepam hemisuccinate (OXEMIS). nih.govnih.gov

Comparative studies using Nuclear Magnetic Resonance (NMR) have shown that different methylated β-cyclodextrins exhibit varying degrees of enantiodiscrimination. nih.gov

Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) has demonstrated a greater ability to differentiate between the (R) and (S) enantiomers of OXEMIS compared to other methylated cyclodextrins. nih.govnih.gov It forms tighter complexes, leading to more significant differences in the NMR spectra of the two enantiomers. nih.gov

Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) also shows some enantiodiscrimination, though less pronounced than DIMEB. nih.gov

(2-methyl)-β-CD (MCD) , a partially methylated cyclodextrin, did not produce any observable splitting of racemic OXEMIS resonances in NMR studies, indicating a lack of significant chiral discrimination under the tested conditions. nih.govnih.gov

The superior performance of DIMEB is attributed to a combination of factors, including the fit of the guest molecule within the cyclodextrin cavity and specific interactions, such as hydrogen bonding between the host and guest. nih.gov The presence of residual hydroxyl groups on the DIMEB molecule appears to play a role in stabilizing the complexes through hydrogen bond interactions with the hemisuccinate portion of the guest molecule. nih.gov

Spectroscopic Approaches to Chiral Discrimination

Spectroscopic methods, particularly NMR, provide detailed insights into the molecular interactions that govern chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enantiodiscrimination Studies

NMR spectroscopy is a primary tool for investigating the interactions between chiral selectors and enantiomers in solution. nih.govnih.gov When a racemic mixture of oxazepam hemisuccinate is combined with a chiral selector like DIMEB, the NMR signals of the protons in the two enantiomers, which are identical in an achiral environment, become distinct. This results in the splitting of NMR resonances into two sets of signals, one for each of the diastereomeric complexes ((R)-OXEMIS/DIMEB and (S)-OXEMIS/DIMEB). nih.gov

The magnitude of the chemical shift non-equivalence (the difference in chemical shifts between corresponding protons of the two enantiomers) provides a measure of the degree of chiral discrimination. By analyzing these chemical shift changes, researchers can deduce information about the geometry of the host-guest complexes and the specific intermolecular interactions responsible for recognition. nih.gov For example, ¹H NMR studies have revealed that DIMEB induces larger chemical shift variations for OXEMIS protons compared to TRIMEB, confirming its greater enantiodiscriminating ability. nih.gov

Table 2: Comparison of Methylated β-Cyclodextrins in OXEMIS Enantiodiscrimination
Chiral SelectorObserved NMR Signal Splitting for rac-OXEMISRelative Enantiodiscrimination AbilityReference
DIMEBYesHigh nih.govnih.gov
TRIMEBYes (less than DIMEB)Moderate nih.gov
MCDNoNone Observed nih.govnih.gov

Investigation of Host-Guest Complexation for Chiral Recognition

The formation of a stable host-guest complex is a prerequisite for chiral recognition. Studies on oxazepam hemisuccinate and methylated cyclodextrins have confirmed the formation of 1:1 inclusion complexes. nih.gov The primary mode of interaction involves the insertion of the phenyl group of the oxazepam hemisuccinate molecule into the hydrophobic cavity of the cyclodextrin from its wider rim. nih.govnih.gov

Advanced Analytical Characterization in Chemical and Biochemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the molecular structure and electronic properties of (+)-Oxazepam hemisuccinate. These techniques are pivotal for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of (+)-Oxazepam hemisuccinate. ¹H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule, allowing for the verification of its structure and the assessment of its purity.

In a study characterizing oxazepam hemisuccinate (OXEMIS), the ¹H NMR spectrum (recorded at 600 MHz in D₂O with a K₂HPO₄ buffer) revealed distinct sets of signals corresponding to the different parts of the molecule. nih.gov The aromatic protons displayed resonances in the range of 7.1 to 7.6 ppm. nih.gov A key isolated singlet, corresponding to the H₃ proton, was observed at 5.89 ppm. nih.gov The methylene (B1212753) protons of the hemisuccinate chain (CH₂a and CH₂b) were differentiated, appearing at 2.43 ppm and 2.73 ppm, respectively. nih.gov These assignments are crucial for confirming the successful esterification of oxazepam at the C₃ position. NMR is also employed to study the stability and hydrolysis of the compound, with the resonance of the CH₂a group being a useful marker for monitoring the process over time. nih.gov

Table 1: ¹H NMR Chemical Shifts for Oxazepam Hemisuccinate

Proton Assignment Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.1 - 7.6 Multiplet
H₃ 5.89 Singlet
CH₂b (hemisuccinate) 2.73 -
CH₂a (hemisuccinate) 2.43 -

Data sourced from a 600 MHz NMR spectrum in buffered D₂O. nih.gov

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of (+)-Oxazepam hemisuccinate. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation of the parent ion, which is invaluable for identifying impurities and degradation products.

The molecular formula for (+)-Oxazepam hemisuccinate is C₁₉H₁₅ClN₂O₅, with a monoisotopic mass of 386.06696 Da. uni.luncats.io High-resolution mass spectrometry techniques like electrospray ionization quadrupole time-of-flight (ESI-QTOF-MS/MS) are used to determine the elemental compositions of the molecule and its fragments with high accuracy. nih.gov This is particularly useful in degradation studies where the structures of unknown products need to be elucidated. For the parent compound, oxazepam, ESI-MSⁿ has been used to characterize degradation products formed under acidic and basic conditions. nih.gov The fragmentation patterns observed help in proposing the structures of these related substances. nih.gov

Predicted mass spectrometry data for oxazepam hemisuccinate indicates expected adducts in ESI-MS.

Table 2: Predicted m/z Values for (+)-Oxazepam Hemisuccinate Adducts

Adduct Predicted m/z
[M+H]⁺ 387.07424
[M+Na]⁺ 409.05618
[M-H]⁻ 385.05968
[M+NH₄]⁺ 404.10078

Data from PubChem. uni.lu

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess a chromophore. The benzodiazepine (B76468) structure in (+)-Oxazepam hemisuccinate contains chromophoric groups that absorb ultraviolet light, allowing for its quantification in various matrices.

The technique is particularly useful in dissolution studies and for assaying the concentration of the active substance in formulations. The wavelength of maximum absorbance (λmax) for oxazepam, the parent compound, is often utilized for detection in chromatographic methods. For instance, detection wavelengths of 230 nm, 235 nm, and 254 nm have been reported for the analysis of oxazepam and its related substances by HPLC. ingentaconnect.comeurasianjournals.comresearchgate.net One study established a linearity range of 5-25 ng/mL for oxazepam with a detection wavelength of 285 nm. rfppl.co.in This method demonstrates the sensitivity of UV-Vis detection for quantifying low concentrations of the compound. rfppl.co.in In stability studies, UV-Vis detection, often coupled with HPLC, is critical for monitoring the formation of degradation products which may have different absorption characteristics than the parent compound. eurasianjournals.com

Chromatographic Analysis Methods

Chromatographic techniques are paramount for separating (+)-Oxazepam hemisuccinate from impurities, related compounds, and matrix components. These methods are the cornerstone of purity assessment and quantitative assays.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying (+)-Oxazepam hemisuccinate due to its high resolution, sensitivity, and applicability to thermally labile compounds like benzodiazepines. saspublishers.com

Various reversed-phase HPLC methods have been developed for oxazepam and its derivatives. A typical method for analyzing related substances in oxazepam involves a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). ingentaconnect.comeurasianjournals.com For example, a validated stability-indicating HPLC method for oxazepam utilized a Zorbax Extended C-18 column (250 x 4.6 mm, 5µm) with a gradient mobile phase of 0.02M di-potassium hydrogen phosphate (B84403) (pH 10.5) and acetonitrile. eurasianjournals.com The flow rate was 1.0 mL/min with PDA detection at 235 nm. eurasianjournals.com This method effectively separated oxazepam from its known impurities and degradation products generated during forced degradation studies. eurasianjournals.com Another method for determining oxazepam in serum used a Perfectsil Target ODS-3 reversed-phase column with a mobile phase of ammonium (B1175870) dihydrogen phosphate buffer (pH 5.8) and methanol (50:50, v/v) at a flow rate of 1.5 mL/min and detection at 254 nm. researchgate.net The high stereoselectivity of chiral stationary phases, such as those based on macrocyclic antibiotics, has been used to separate the enantiomers of oxazepam itself. researchgate.net

Table 3: Example HPLC Method Parameters for Oxazepam Analysis

Parameter Condition 1 Condition 2
Column Zorbax Extended C-18 (250 x 4.6 mm, 5µm) Perfectsil Target ODS-3 (125 x 4 mm, 5µm)
Mobile Phase A: 0.02M K₂HPO₄ (pH 10.5)B: Acetonitrile (Gradient) 0.05M NH₄H₂PO₄ (pH 5.8) : Methanol (50:50, v/v)
Flow Rate 1.0 mL/min 1.5 mL/min
Detection PDA at 235 nm UV at 254 nm

Data from references eurasianjournals.com and researchgate.net.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of benzodiazepines. However, many benzodiazepines, including the parent compound oxazepam, are thermally unstable and may decompose in the hot injector port of a GC system. nih.govnist.gov This thermal lability necessitates careful method development or chemical derivatization to produce more volatile and stable analogues. nist.govnih.gov

For oxazepam and similar α-hydroxy ketones, decomposition can occur through the loss of water. nih.gov To overcome this, derivatization is commonly employed. A frequent approach is trimethylsilylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), to convert the hydroxyl and amide groups into their more stable silyl (B83357) derivatives. nist.govnih.gov These derivatives are more amenable to GC analysis, allowing for reliable quantification and identification. nist.gov GC-MS methods, often operating in selected ion monitoring (SIM) mode, provide high sensitivity and selectivity for detecting benzodiazepines and their metabolites in various biological matrices. indjaerospacemed.com

Thin-Layer Chromatography (TLC) for Impurity Detection

Thin-layer chromatography (TLC) serves as a fundamental and widely utilized analytical technique for the qualitative assessment of pharmaceutical compounds and the detection of impurities. nih.gov Its application in the analysis of benzodiazepines, including oxazepam and its derivatives, is well-documented, providing a straightforward and rapid method for separating and identifying related substances. researchgate.netjistox.in The principle of TLC involves the separation of components in a mixture through their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents).

In the context of (+)-Oxazepam hemisuccinate, TLC is an effective tool for identifying potential impurities that may arise during synthesis or degradation. These impurities can include starting materials, by-products, or degradation products such as the parent compound, Oxazepam. The separation of these compounds is achieved based on their polarity, which dictates their affinity for the stationary and mobile phases.

Research has demonstrated the successful separation of various benzodiazepines and their degradation products using different solvent systems as the mobile phase. researchgate.net For instance, a study on the separation of eight frequently used benzodiazepine derivatives, including oxazepam, highlighted the efficacy of specific mobile phases in achieving distinct separations on silica gel GF254 plates. researchgate.net The choice of the mobile phase is critical for optimal separation, and various solvent systems have been developed to resolve benzodiazepines from their potential impurities. jistox.in

The visualization of separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the compounds may appear as dark spots against a fluorescent background. researchgate.net Specific spray reagents can also be employed for visualization, which react with the compounds to produce colored spots. jistox.in The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. By comparing the Rf value of an unknown spot to that of a known standard, the presence of specific impurities can be inferred.

The following interactive data table summarizes reported Rf values for Oxazepam and a related benzodiazepine in different TLC systems, which can be indicative of the separation achievable for (+)-Oxazepam hemisuccinate and its potential impurities.

CompoundMobile Phase CompositionStationary PhaseDetectionRf Value
OxazepamEthyl acetate (B1210297) – Methanol – Conc. Ammonia (17:2:1)Silica gel GF254UV (254 nm)0.45
DiazepamEthyl acetate – Methanol – Conc. Ammonia (17:2:1)Silica gel GF254UV (254 nm)0.70
OxazepamBenzene (B151609): Acetonitrile: Methanol (8:1:1)Silica gelIodine-potassium iodide followed by 10% copper sulphate0.40
DiazepamBenzene: Acetonitrile: Methanol (8:1:1)Silica gelIodine-potassium iodide followed by 10% copper sulphate0.85

This table is generated based on data from literature for Oxazepam and Diazepam to illustrate the principles of TLC for impurity detection. Specific Rf values for (+)-Oxazepam hemisuccinate and its unique impurities would require experimental determination.

Affinity Chromatography for Molecular Interaction and Binding Studies (e.g., protein binding)

Affinity chromatography is a powerful and highly specific separation technique used to purify and analyze biomolecules based on their specific binding interactions. This method is particularly valuable for studying the interactions between drugs and their target proteins, providing insights into their binding affinities and mechanisms of action. tandfonline.com In the case of (+)-Oxazepam hemisuccinate, affinity chromatography can be employed to investigate its binding to plasma proteins, such as human serum albumin (HSA), and to explore its interactions with specific receptors.

The fundamental principle of affinity chromatography involves the immobilization of a ligand (in this case, a molecule that binds to the target of interest) onto a solid support or matrix. When a complex mixture containing the target molecule is passed through the column, the target molecule binds specifically to the immobilized ligand, while other components pass through. The bound target can then be eluted by changing the experimental conditions, such as pH, ionic strength, or by introducing a competitive ligand.

For studying the protein binding of benzodiazepines, including oxazepam derivatives, an affinity column can be prepared by immobilizing a benzodiazepine ligand onto a Sepharose matrix. tandfonline.comresearcher.life This allows for the specific retention and purification of proteins that have an affinity for benzodiazepines from biological samples like human serum. tandfonline.com Conversely, proteins like HSA can be immobilized on the column to study the binding of various drugs, including S-oxazepam hemisuccinate.

Research has utilized affinity chromatography to quantitatively characterize the allosteric interactions of drugs during their binding to HSA. Such studies are crucial for understanding how the binding of one ligand can influence the binding of another, which has significant implications in polypharmacy. The hydrophobicity of oxazepam esters has been shown to correlate with their binding to serum proteins. nih.gov Affinity chromatography provides a direct method to quantify these binding interactions. The strength of the interaction between the drug and the protein can be determined by analyzing the elution profile and the amount of bound and unbound drug.

The following interactive data table outlines the application of affinity chromatography in studying benzodiazepine-protein interactions.

Chromatographic SetupTarget MoleculeLigandElution MethodResearch Focus
Immobilized Benzodiazepine (e.g., Delorazepam-Sepharose)Benzodiazepine Binding ProteinsDelorazepamCompetitive elution with a free benzodiazepineIsolation and purification of specific binding proteins from serum and tissue extracts. tandfonline.com
Immobilized Human Serum Albumin (HSA)S-Oxazepam hemisuccinateHuman Serum AlbuminChange in pH or ionic strength, or competitive elutionQuantitative analysis of drug-protein binding and allosteric interactions.
Immobilized Benzodiazepine ReceptorBenzodiazepine LigandsGABA-A ReceptorGradient of a competitive ligand (e.g., free benzodiazepine)Characterization of ligand binding affinity to specific receptor subtypes. researcher.life

These studies underscore the utility of affinity chromatography as a sophisticated tool for elucidating the molecular interactions of (+)-Oxazepam hemisuccinate with biologically relevant macromolecules, providing essential data for understanding its pharmacokinetic and pharmacodynamic properties.

Molecular Mechanisms and Receptor Level Pharmacology in Vitro and Preclinical Models

Steric and Conformational Determinants of Receptor Binding

The interaction between benzodiazepines and the GABAA receptor is highly specific, dictated by the three-dimensional structure of both the ligand and the binding site.

In the absence of a high-resolution crystal structure of the benzodiazepine (B76468) binding site with a bound ligand, computational methods like homology modeling and ligand docking have been instrumental. nih.gov These techniques have been used to create models of the GABAA receptor, often based on the structures of related proteins like the glutamate-gated chloride channel (GluCl). plos.org

Docking studies with diazepam, a structurally similar benzodiazepine, have helped to form hypotheses about how these molecules fit into the binding pocket. nih.govnih.gov These models are crucial for understanding structure-activity relationships and for the rational design of new modulators. nih.govplos.org Furthermore, computational studies using density functional theory (DFT) have been employed to investigate the mechanisms of oxazepam racemization, identifying the ring-chain tautomerism as the most likely pathway. rsc.org These computational approaches provide valuable insights into both the stability of the molecule and its interaction with its biological target.

The binding pocket for classical benzodiazepines is located at the extracellular interface between the α and γ subunits of the GABAA receptor. nih.govmdpi.com This site is homologous to the GABA binding site, which is found at the β-α interface. nih.gov

Structure-activity relationship studies and molecular modeling suggest that specific interactions are critical for binding. For instance, a proton-accepting group on the ligand (like the carbonyl oxygen at the 2-position of the diazepine (B8756704) ring) is thought to be necessary to interact with a proton-donating histidine residue within the receptor's binding site. mdpi.commespharmacy.org This hydrogen bond is a key feature of the ligand-receptor interaction. The aromatic rings of the benzodiazepine structure are believed to participate in pi-pi stacking interactions with aromatic amino acid residues in the binding pocket. mespharmacy.org The presence of the hemisuccinate ester group in (+)-oxazepam hemisuccinate would introduce additional possibilities for hydrogen bonding and steric interactions within the binding site, potentially influencing its binding affinity and pharmacological profile.

Structure-Activity Relationship (SAR) Studies of Oxazepam Hemisuccinate Derivatives

The pharmacological activity of 1,4-benzodiazepines is highly dependent on their chemical structure. chemisgroup.us General SAR studies on this class of compounds provide a framework for understanding the activity of oxazepam and its derivatives.

Key SAR findings for 1,4-benzodiazepines include:

Ring A: An electron-attracting substituent at the C7 position (such as chlorine in oxazepam) is important for activity. youtube.com Positions 6, 8, and 9 should generally be unsubstituted for optimal activity. youtube.com

Ring B (Diazepine Ring): A proton-accepting group at the C2 position (e.g., a carbonyl oxygen) is crucial for binding to a histidine residue in the receptor. mespharmacy.org The hydroxyl group at the C3 position, as seen in oxazepam, influences its metabolic profile. Esterification of this hydroxyl group, as in oxazepam hemisuccinate, alters the compound's physicochemical properties, such as solubility and stability. nih.govmdpi.com

Ring C (Phenyl Ring): A phenyl group at the C5 position contributes to the activity. youtube.com Substituents on this ring, particularly at the ortho (2') or di-ortho (2', 6') positions, can increase potency. youtube.com

Preclinical Biotransformation and Metabolic Pathways in Model Systems

Metabolic Fate in In Vitro Systems

In vitro models are fundamental tools in preclinical research for predicting the metabolic pathways of new chemical entities in humans. These systems, ranging from subcellular fractions to whole cells, allow for the controlled investigation of specific enzymatic reactions and metabolic routes.

The primary metabolic pathway for oxazepam, the active metabolite of (+)-oxazepam hemisuccinate, is glucuronidation. droracle.aidroracle.ai This phase II conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) and occurs at the hydroxyl group on the C3 position of the oxazepam molecule. nih.govnih.gov This process is notably stereoselective, with different UGT isoforms responsible for the conjugation of the (S)- and (R)-enantiomers of oxazepam. nih.govmdpi.com

Research has identified specific UGTs involved in this stereoselective metabolism:

(S)-Oxazepam: The glucuronidation of the (S)-enantiomer is predominantly catalyzed by UGT2B15. nih.govresearchgate.net UGT2B7 also plays a role, though to a lesser extent. nih.govmdpi.com The formation of (S)-oxazepam glucuronide is the main metabolic route. researchgate.net

(R)-Oxazepam: The conjugation of the (R)-enantiomer is mediated by both UGT1A9 and UGT2B7. nih.govmdpi.com

The higher clearance of (S)-oxazepam compared to (R)-oxazepam in the human liver has been demonstrated in in vitro enzyme kinetic studies. mdpi.com This is consistent with in vivo observations where the ratio of (S)- to (R)-oxazepam glucuronide in plasma and urine is approximately 3.5 and 3.9, respectively. mdpi.com

Oxazepam EnantiomerPrimary UGT Isoforms InvolvedReference
(S)-OxazepamUGT2B15 (major), UGT2B7 (minor) nih.govmdpi.comresearchgate.net
(R)-OxazepamUGT1A9, UGT2B7 nih.govmdpi.com

The biotransformation of oxazepam and its prodrugs has been extensively studied using various in vitro systems that replicate hepatic metabolism.

Microsomes: Human liver microsomes (HLMs) are a standard model for studying phase I and some phase II reactions, including glucuronidation. nih.govnih.gov Kinetic parameters for oxazepam glucuronidation have been determined using HLMs, revealing the preferential formation of the (S)-glucuronide over the (R)-glucuronide. nih.gov For (S)-oxazepam glucuronide, the Km was 0.18 +/- 0.02 mM and the Vmax was 202.6 +/- 25.0 nmol/min/mg protein, while for (R)-oxazepam glucuronide, the Km was 0.22 +/- 0.02 mM and the Vmax was 55.4 +/- 9.5 nmol/min/mg protein. nih.gov

S9 Fractions: Liver S9 fractions, which contain both microsomal and cytosolic enzymes, provide a more comprehensive metabolic profile, encompassing both phase I and phase II pathways. nih.govkosheeka.com This model is particularly useful for assessing the interplay between different metabolic routes. researchgate.net Studies on oxazepam ester prodrugs in rat brain S9 fractions have also been conducted to understand local hydrolysis. nih.gov

Hepatocytes: As a more integrated model, hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a closer representation of in vivo liver function. nih.gov They are used to confirm findings from subcellular fractions and to study cellular uptake and efflux.

In Vitro ModelKey FeaturesApplication in Oxazepam Studies
MicrosomesContain Phase I (CYP) and some Phase II (UGT) enzymes. kosheeka.comDetermining kinetic parameters of glucuronidation; identifying UGT isoforms. nih.govnih.gov
S9 FractionsContain both microsomal and cytosolic enzymes (Phase I & II). nih.govProvides a broader view of metabolism; suitable for screening. kosheeka.comresearchgate.net
HepatocytesIntact cells with a full complement of enzymes, cofactors, and transporters. nih.govConfirmatory studies; investigating integrated metabolic pathways.

The gut microbiome is increasingly recognized as a significant factor in drug metabolism, capable of performing a wide range of enzymatic reactions not encoded by the human genome. ucc.iescholarsresearchlibrary.com For compounds like (+)-oxazepam hemisuccinate, the gut microbiota can influence biotransformation in several ways. Firstly, bacterial esterases could potentially hydrolyze the hemisuccinate ester bond, releasing oxazepam directly within the gastrointestinal tract.

Metabolite Identification Strategies in Preclinical Research

Identifying the metabolic products of a drug candidate is crucial for understanding its clearance mechanisms and assessing the biological activity of its metabolites.

The metabolic profile of oxazepam is well-characterized. Following the initial hydrolysis of the hemisuccinate prodrug to (+)-oxazepam, the primary biotransformation is conjugation.

Major Metabolites: The main metabolites are the pharmacologically inactive diastereomeric glucuronides: (S)-oxazepam glucuronide and (R)-oxazepam glucuronide, which are formed in the liver and excreted in the urine. droracle.aidroracle.ainih.gov As noted, the (S)-glucuronide is the predominant of the two. researchgate.net

Minor Metabolites: While glucuronidation is the principal pathway, minor metabolites have been identified.

Reductive Metabolism: As mentioned, desmethyldiazepam can be formed from oxazepam through reduction by intestinal bacteria. nih.gov

Oxidative Metabolism: Although oxazepam does not undergo significant oxidative metabolism via cytochrome P450 enzymes, some minor oxidative products have been detected in microsomal incubations. droracle.ai These include 6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acid in human, mouse, and rat microsomes, and 4'-hydroxyoxazepam in rat microsomes. nih.gov

MetaboliteFormation PathwayClassificationReference
(+)-OxazepamHydrolysis of hemisuccinate esterActive Moiety nih.gov
(S)-Oxazepam GlucuronideGlucuronidation (via UGT2B15, UGT2B7)Major nih.govnih.govresearchgate.net
(R)-Oxazepam GlucuronideGlucuronidation (via UGT1A9, UGT2B7)Major nih.govnih.gov
Desmethyldiazepam (Nordiazepam)Reduction (via gut microbiota)Minor nih.gov
6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acidOxidationMinor nih.gov

To ensure a complete and quantitative understanding of a drug's metabolic fate, studies often employ radiolabeled compounds. nih.gov The use of molecules labeled with isotopes such as Carbon-14 (14C) or Tritium (3H) is a definitive method for conducting absorption, distribution, metabolism, and excretion (ADME) studies.

In the context of (+)-oxazepam hemisuccinate, a study using a 14C-labeled version would allow researchers to track all drug-related material throughout the biological system, regardless of the chemical form. This approach ensures that no significant metabolites are missed by detection methods that rely on specific molecular structures, such as mass spectrometry. nih.gov By measuring radioactivity in plasma, urine, feces, and tissues over time, a complete mass balance can be determined, accounting for the entire administered dose. This technique is invaluable for definitively identifying and quantifying all major and minor metabolites, thus providing a comprehensive metabolic profile essential for regulatory submissions.

Interspecies Differences in Biotransformation Observed in Preclinical Models

The biotransformation of oxazepam, the active moiety released from (+)-oxazepam hemisuccinate, exhibits significant variability across different species. nih.gov These differences are crucial for interpreting and extrapolating preclinical data to human contexts. The variations are observed primarily in the stereoselective conjugation pathways and the extent of oxidative metabolism. nih.govannualreviews.org

Comparison of Metabolic Pathways across Animal Models

The primary metabolic pathway for oxazepam in most species studied is glucuronidation at the 3-hydroxyl group, a phase II conjugation reaction that facilitates excretion. annualreviews.orgnih.gov However, the stereoselectivity of this process—meaning the preference for conjugating the (S)-(+)-enantiomer versus the (R)-(-)-enantiomer—differs markedly among animal models. nih.gov

In vivo studies have measured the concentrations of the resulting diastereoisomeric glucuronides in plasma and urine, revealing distinct species-dependent profiles. For instance, in rhesus monkeys, the (R)-isomer of the glucuronide is predominant. Conversely, dogs and rabbits excrete more of the (S)-isomer. In miniature swine, the concentrations of the two diastereoisomers are approximately equal. nih.gov

These in vivo findings are largely corroborated by in vitro experiments using liver homogenates. Liver preparations from the dog, miniature swine, rabbit, and rat all produce a greater amount of the (S)-oxazepam glucuronide. The rhesus monkey is an exception, with its liver homogenates favoring the formation of the (R)-oxazepam glucuronide. nih.gov While there is a good correlation between in vivo and in vitro results for the monkey, swine, and rabbit, a discrepancy is noted in dogs, where the in vitro preference for the S-isomer is much more pronounced than what is observed in vivo. nih.gov

Beyond glucuronidation, some species employ oxidative metabolism (a phase I reaction) to a greater extent. The rat, in particular, metabolizes oxazepam more extensively compared to dogs and pigs, where the drug is almost entirely excreted as the glucuronide conjugate. annualreviews.org Studies using liver microsomes from rats, mice, and humans have identified 6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acid as a major oxidative metabolite in all three species. However, rat microsomes uniquely produced additional metabolites, including 4'-hydroxyoxazepam and an oxazepam-dihydrodiol, indicating a more complex oxidative pathway in this species. nih.gov

The table below summarizes the observed differences in the stereoselective glucuronidation of oxazepam across various preclinical models.

SpeciesPredominant Glucuronide Isomer (In Vivo)Predominant Glucuronide Isomer (In Vitro - Liver)Reference
Rhesus Monkey(R)-(-)-Oxazepam glucuronide(R)-(-)-Oxazepam glucuronide nih.gov
Dog(S)-(+)-Oxazepam glucuronide(S)-(+)-Oxazepam glucuronide (strong preference) nih.gov
Miniature SwineApproximately Equal Amounts(S)-(+)-Oxazepam glucuronide nih.gov
Rabbit(S)-(+)-Oxazepam glucuronide(S)-(+)-Oxazepam glucuronide nih.gov
RatNot specified(S)-(+)-Oxazepam glucuronide nih.gov

Production of Oxazepam as a Metabolite from Other Benzodiazepines (e.g., Temazepam)

Oxazepam is a pharmacologically active metabolite and a central convergence point in the metabolic pathways of numerous other benzodiazepines. nih.govresearchgate.netwikipedia.org Its formation is a key step in the biotransformation of compounds such as diazepam, chlordiazepoxide, clorazepate, prazepam, ketazolam, and temazepam. drugbank.comdroracle.aidroracle.aihmdb.ca

The conversion of temazepam to oxazepam in preclinical models occurs via N-demethylation, which involves the removal of a methyl group from the nitrogen atom at position 1 of the diazepine (B8756704) ring. oup.com While the primary metabolic fate for temazepam is direct conjugation to temazepam glucuronide, a smaller portion undergoes this N-demethylation to yield oxazepam, which is subsequently conjugated to oxazepam glucuronide before excretion. oup.comnih.gov

Diazepam metabolism provides another well-documented pathway leading to oxazepam. In preclinical models, diazepam undergoes two primary initial metabolic transformations: N-demethylation by CYP2C19 and CYP3A4 enzymes to form nordazepam, and hydroxylation by CYP3A4 to form temazepam. droracle.ai Both of these primary metabolites, nordazepam and temazepam, are then further metabolized to oxazepam before undergoing final glucuronidation. droracle.ai This multi-step process illustrates how several pharmacologically active compounds can exist in a cascade that ultimately leads to the formation and excretion of oxazepam conjugates.

The table below outlines the metabolic pathways of common benzodiazepines that result in the formation of oxazepam.

Precursor Benzodiazepine (B76468)Key Intermediate Metabolite(s)Metabolic Reaction(s) Leading to OxazepamReference
TemazepamN/AN-demethylation oup.com
DiazepamNordazepam, TemazepamHydroxylation of Nordazepam; N-demethylation of Temazepam droracle.ai
ChlordiazepoxideDemoxepam, NordazepamMultiple steps including reduction and hydrolysis nih.govdroracle.ai
ClorazepateNordazepamDecarboxylation (in acidic stomach environment) followed by hydroxylation nih.gov
PrazepamNordazepamN-dealkylation followed by hydroxylation drugbank.comhmdb.ca

Prodrug Strategies and Advanced Delivery System Design for Research Applications

Theoretical Principles of Prodrug Design for Benzodiazepines

The design of prodrugs for benzodiazepines, a class of psychoactive drugs, is guided by several key principles aimed at optimizing their therapeutic efficacy by overcoming inherent limitations. A primary objective is to enhance the physicochemical properties of the parent benzodiazepine (B76468). For instance, many benzodiazepines exhibit low aqueous solubility, which can limit their formulation options and bioavailability. The prodrug approach addresses this by covalently attaching a hydrophilic moiety to the drug molecule, thereby increasing its water solubility.

Another critical aspect of benzodiazepine prodrug design is the modulation of their lipophilicity. The ability of a drug to cross the BBB is largely dependent on its lipid solubility. By creating more lipophilic prodrugs, typically through esterification, it is possible to enhance their penetration into the CNS. However, a delicate balance must be maintained, as excessive lipophilicity can lead to non-specific tissue binding and altered pharmacokinetic profiles.

The successful design of a benzodiazepine prodrug also hinges on the incorporation of a bioreversible linkage. This linkage must be stable enough to allow the prodrug to reach its target site but also susceptible to cleavage, either chemically or enzymatically, to release the active parent drug in a controlled manner. The choice of the promoiety and the type of linkage are therefore crucial for achieving the desired pharmacokinetic and pharmacodynamic profile. Furthermore, the byproducts of this cleavage should be non-toxic and easily eliminated from the body.

Enhancing Delivery to Target Systems via Prodrug Conjugation

A significant challenge in treating CNS disorders is the effective delivery of therapeutic agents across the BBB. Prodrug conjugation has emerged as a promising strategy to address this. In the context of (+)-Oxazepam hemisuccinate, conjugation with dopamine (B1211576) has been investigated as a means to improve its delivery into the brain and concurrently enhance GABAergic transmission, which could be beneficial for conditions like Parkinson's disease. acs.orgnih.gov

Research has focused on covalently linking dopamine to oxazepam through different spacers, such as a carbamate (B1207046) linkage or a succinic spacer. acs.orgnih.gov These conjugates are designed to leverage the BBB's transport mechanisms. In vivo studies in rat models have demonstrated the potential of this approach. For example, an oxazepam-dopamine carbamate conjugate was found to possess adequate stability and the ability to cross the BBB. acs.orgnih.gov Following intraperitoneal administration, this conjugate led to a significant, more than 15-fold increase in extracellular dopamine levels in the striatum of freely moving rats, with the peak effect observed approximately 80 minutes after a single dose. acs.orgnih.gov

This research highlights the potential of using dopamine conjugates of oxazepam to not only facilitate brain entry but also to provide a dual therapeutic action by delivering both a benzodiazepine and a neurotransmitter precursor.

In Vivo Performance of Oxazepam-Dopamine Conjugate (4a)

ParameterValueReference
Route of AdministrationIntraperitoneal (i.p.) acs.orgnih.gov
Dose20 mg/kg acs.orgnih.gov
Peak Increase in Striatal Dopamine> 15-fold over baseline acs.orgnih.gov
Time to Peak Effect~80 minutes acs.orgnih.gov

The chemical structure of a prodrug significantly influences its absorption and distribution within biological systems. For benzodiazepines, modifying the parent drug to create a prodrug can alter its pharmacokinetic profile, affecting how it is absorbed, distributed, metabolized, and excreted. In research models, these modifications are studied to understand how to optimize drug delivery.

By converting a hydrophilic drug into a more lipophilic prodrug, its ability to permeate biological membranes, such as the intestinal wall and the BBB, can be enhanced. mdpi.com This strategy is particularly relevant for benzodiazepines, where CNS penetration is crucial for their therapeutic effect. Animal models are instrumental in evaluating these changes. For instance, studies can compare the plasma and brain concentrations of the parent drug after administration of the drug itself versus its prodrug. nih.gov

Design of Derivatives for Modulating Physicochemical Properties

A significant hurdle in the development of research formulations for many benzodiazepines, including oxazepam, is their poor water solubility. researchgate.net This can complicate in vitro and in vivo studies. To address this, various strategies have been employed to enhance the aqueous solubility and stability of these compounds.

One approach is the formation of solid dispersions, where the drug is dispersed in a carrier matrix. Surfactants such as sodium lauryl sulfate (B86663) (SLS), cetrimonium (B1202521) bromide (CTAB), and Myrj 52 have been shown to improve the solubility of oxazepam. researchgate.net The use of a co-evaporation method to create these solid dispersions has resulted in significantly higher dissolution rates compared to the pure drug or physical mixtures. researchgate.net

Another effective strategy is the synthesis of water-soluble prodrugs. For example, avizafone, a lysine (B10760008) prodrug of diazepam, is significantly more water-soluble than its parent compound. nih.govnih.gov This allows for the development of aqueous formulations for routes of administration where solubility is a limiting factor, such as intranasal delivery. nih.gov The stability of these prodrugs in formulation is also a critical consideration. Studies have shown that lyophilization of a diazepam prodrug in the presence of stabilizers like trehalose (B1683222) can significantly improve the stability of the accompanying converting enzyme, ensuring the viability of the drug product. nih.gov

Effect of Surfactants on Oxazepam Solubility

SurfactantTypeEffect on Dissolution RateReference
Sodium Lauryl Sulfate (SLS)AnionicSignificant Increase researchgate.net
Cetrimonium Bromide (CTAB)CationicSignificant Increase researchgate.net
Myrj 52NonionicSignificant Increase researchgate.net

The design of prodrugs for controlled release applications is an area of active research. The goal is to modulate the rate at which the active drug is released from its inactive prodrug form. In vitro systems are invaluable for studying these release mechanisms and for screening potential prodrug candidates.

The release of the active drug from a prodrug is typically dependent on chemical or enzymatic hydrolysis. For (+)-Oxazepam hemisuccinate, the ester linkage is susceptible to hydrolysis, which would release the active oxazepam. In vitro studies can be designed to measure the rate of this hydrolysis under various conditions, such as different pH values and in the presence of specific enzymes.

One study investigated the hydrolysis of (R)- and (S)-oxazepam hemisuccinate in the presence of methylated β-cyclodextrins using nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govmdpi.com The results showed that the rate of hydrolysis could be influenced by the type of cyclodextrin (B1172386) used. For instance, after 6 hours, one type of cyclodextrin induced an 11% hydrolysis of oxazepam hemisuccinate, which was significantly lower than the 48% hydrolysis observed with underivatized β-cyclodextrin. nih.govnih.gov In contrast, other methylated cyclodextrins showed no hydrolysis after 24 hours. nih.govnih.gov

Another approach to controlled release involves the co-administration of a water-soluble prodrug with a converting enzyme. nih.gov In vitro permeation assays using cell monolayers have demonstrated that this strategy can produce high degrees of supersaturation of the active drug, leading to faster transport across the membrane than can be achieved with a saturated solution of the drug itself. nih.gov These in vitro models are crucial for understanding the kinetics of prodrug conversion and for optimizing formulations to achieve the desired release profile.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The therapeutic utility of a single enantiomer of a chiral drug is predicated on the ability to produce it in a pure and stable form. For oxazepam, a significant challenge is its rapid racemization, a process where the single-enantiomer form converts into a mixture of both enantiomers. Recent computational studies using a Density Functional Theory (DFT) approach have suggested that a ring-chain tautomerization is the most probable mechanism for this racemization. mdpi.com

To overcome this instability, researchers have proposed the synthesis of stereochemically stable and more soluble ester derivatives, such as the hemisuccinate form. mdpi.com The development of novel stereoselective synthetic methodologies is therefore a critical research direction. Future efforts will likely focus on:

Catalytic Asymmetric Synthesis: Designing new chiral catalysts that can facilitate the synthesis of the (+)-oxazepam core with high enantiomeric excess, minimizing the need for subsequent resolution steps.

Enzymatic Resolution: Exploring the use of specific enzymes that can selectively catalyze a reaction on one enantiomer in a racemic mixture of oxazepam or a precursor, allowing for the separation of the desired (+)-enantiomer.

Flow Chemistry Approaches: Implementing continuous flow chemistry systems for stereoselective synthesis, which can offer better control over reaction parameters, improve reproducibility, and enhance safety and scalability.

The goal of these methodologies is to produce (+)-Oxazepam hemisuccinate efficiently and economically, ensuring its stereochemical integrity for both research and potential therapeutic applications.

Advancements in High-Throughput Analytical Methodologies for Chiral Analysis

As research into chiral compounds expands, the need for rapid and efficient analytical techniques to distinguish between enantiomers becomes paramount. High-throughput experimentation (HTE) and screening require analytical methods that can process a large number of samples quickly without sacrificing accuracy. nih.govnih.gov For (+)-Oxazepam hemisuccinate, this involves the development of advanced chiral separation techniques.

Current methods for the enantioseparation of benzodiazepine (B76468) hemisuccinates often employ high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), frequently based on cyclodextrins. mdpi.commdpi.com However, emerging technologies promise significant gains in speed and efficiency. Supercritical fluid chromatography (SFC) has shown particular promise, with one study demonstrating the ability to achieve chiral separations in as little as 13 seconds by exploiting the low viscosity of a carbon dioxide/methanol (B129727) mobile phase. nih.gov Capillary electrophoresis (CE) is another powerful technique noted for its high separation efficiency and minimal sample consumption. mdpi.com

Future advancements are expected in the following areas:

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): Further development in instrumentation to handle higher pressures and reduce extra-column effects could unlock even faster and more efficient chiral separations. nih.gov

Novel Chiral Stationary Phases: The design of new CSPs for HPLC and SFC with enhanced enantiorecognition capabilities for benzodiazepines will improve resolution and applicability.

Microfluidics and Miniaturization: The integration of chiral separation techniques onto microfluidic "lab-on-a-chip" systems can enable high-throughput analysis with very small sample volumes. mdpi.com

Mass Spectrometry Integration: Coupling high-speed chiral separations with advanced mass spectrometry, such as acoustic ejection mass spectrometry (AEMS), can provide rapid, sensitive, and selective analysis for complex mixtures. nih.gov

Table 1: Comparison of Modern Analytical Techniques for Chiral Analysis
TechniqueTypical SpeedKey AdvantagesPotential for High-Throughput Screening
High-Performance Liquid Chromatography (HPLC)MinutesExcellent resolution, sensitivity, and wide applicability. mdpi.comModerate; can be improved with parallel systems.
Supercritical Fluid Chromatography (SFC)Seconds to MinutesVery fast separations, low viscosity mobile phase. nih.govHigh; ideal for rapid screening.
Capillary Electrophoresis (CE)MinutesHigh separation efficiency, minimal sample consumption. mdpi.comHigh; well-suited for automated, multi-sample analysis.

Integration of Advanced Computational Chemistry for Molecular Recognition and Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a path to faster and more cost-effective development of new medicines. alliedacademies.org By simulating molecular interactions, researchers can predict the behavior of compounds in silico, thereby reducing the need for extensive laboratory experiments. alliedacademies.org For (+)-Oxazepam hemisuccinate, computational approaches are crucial for understanding its stereospecific interactions and for designing novel, more effective derivatives.

Key computational techniques and their applications include:

Molecular Docking: This method predicts how (+)-Oxazepam hemisuccinate binds to its biological target, the GABA-A receptor. By comparing the docking scores and binding poses of the (+) and (-) enantiomers, researchers can elucidate the structural basis for their differential activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time, revealing the stability of the interaction and the flexibility of the binding pocket. alliedacademies.org

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of the molecule. As noted, DFT has already been applied to investigate the racemization mechanism of oxazepam. mdpi.com These calculations can also help refine the design of new ligands with improved properties.

The integration of these computational tools will enable the rational design of new chiral benzodiazepine derivatives with enhanced affinity, selectivity, and stability, paving the way for more targeted therapies. alliedacademies.org

Exploration of Novel Biotransformation Pathways and Their Enzymatic Regulation

The biotransformation (metabolism) of a chiral drug can be a stereoselective process, meaning that each enantiomer may be processed through different metabolic pathways at different rates. Understanding these pathways is essential for predicting the pharmacokinetic profile of (+)-Oxazepam hemisuccinate.

Research has shown that the glucuronidation of oxazepam is highly stereoselective. Following hydrolysis of the hemisuccinate ester, the resulting (S)-oxazepam is metabolized by the enzyme UGT2B15, whereas (R)-oxazepam is a substrate for UGT2B7 and UGT1A9. mdpi.com This differential metabolism by specific UDP-glucuronosyltransferase (UGT) enzymes highlights the importance of studying the single enantiomer.

Furthermore, a novel biotransformation pathway has been identified where oxazepam can be reduced to nordiazepam. nih.govresearchgate.net This transformation was observed during incubation with β-glucuronidase enzymes from various sources, which are commonly used in urinary drug testing. nih.govresearchgate.net The formation of nordiazepam was found to be dependent on factors such as temperature, incubation time, and the concentrations of both the enzyme and the substrate. nih.govresearchgate.net This finding is significant as it reveals a previously unknown metabolic route and has implications for the interpretation of toxicological analyses. nih.govresearchgate.net

Future research in this area will likely focus on:

Identifying Novel Metabolites: Using advanced metabolomic platforms to search for other, as-yet-undiscovered metabolites of (+)-Oxazepam hemisuccinate in biological systems. nih.gov

Characterizing Regulatory Mechanisms: Investigating how genetic polymorphisms in metabolic enzymes (like the UGTs) or the presence of other drugs might affect the biotransformation of the (+) enantiomer.

Chemoproteomic Approaches: Employing activity-based protein profiling (ABPP) to identify the specific enzymes responsible for novel biotransformation pathways in complex biological samples. nih.gov

Table 2: Stereoselective Glucuronidation of Oxazepam Enantiomers
EnantiomerMetabolizing Enzyme(s)
(S)-OxazepamUGT2B15 mdpi.com
(R)-OxazepamUGT2B7 and UGT1A9 mdpi.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing (+)-oxazepam hemisuccinate in academic research?

  • Methodological Answer : Synthesis typically involves esterification of oxazepam with succinic anhydride under controlled pH and temperature. Purification can be achieved via preparative TLC or HPLC, with mobile phases optimized for polar derivatives (e.g., 2-propanol and phosphate buffer mixtures). Characterization should include:
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Resolution Mass Spectrometry (HR-MS) to verify molecular mass.
  • Induced Circular Dichroism (CD) to confirm enantiomeric purity, as the (S)-enantiomer binds to Human Serum Albumin (HSA) and produces distinct CD signals .
    For known compounds, cross-validate results with literature-reported melting points and chromatographic retention times .

Q. How can researchers validate the enantiopurity of (+)-oxazepam hemisuccinate in pharmacological studies?

  • Methodological Answer : Use chiral HPLC with HSA-functionalized columns (e.g., CHIRALPAK® HSA) to separate enantiomers. Key parameters:
  • Mobile Phase : 2-propanol:phosphate buffer (10 mM, pH 7.0).
  • Detection : UV at 227–230 nm.
  • α-Value : >1.40 for baseline resolution.
    Confirm binding specificity via competitive displacement assays with Sudlow site II ligands (e.g., warfarin) to assess HSA interaction .

Q. What analytical techniques are most effective for quantifying (+)-oxazepam hemisuccinate in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity and specificity:
  • Extraction : Solid-phase extraction (SPE) using C18 cartridges.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantitation : Monitor transitions at m/z 286.7 → 241.1 (oxazepam) and 286.7 → 104.1 (hemisuccinate fragment).
    Cross-validate with HPLC-UV using validated calibration curves (linear range: 0.1–50 µg/mL) .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., UGT2B15*2) influence the pharmacokinetics of (+)-oxazepam hemisuccinate?

  • Methodological Answer : Conduct genotype-stratified pharmacokinetic studies in human cohorts:
  • In Vivo : Measure plasma clearance rates in UGT2B15 wild-type vs. UGT2B152 carriers.
  • In Vitro : Use recombinant UGT2B15 isoforms to quantify glucuronidation kinetics (Km, Vmax).
    Address contradictions in literature by comparing hepatic vs. extrahepatic metabolism pathways and adjusting for population-specific allele frequencies .

Q. What experimental strategies resolve formulation challenges when incorporating (+)-oxazepam hemisuccinate into multi-ingredient preparations?

  • Methodological Answer : Employ compatibility screening via:
  • Differential Scanning Calorimetry (DSC) to detect excipient interactions.
  • Stability-Indicating HPLC to monitor degradation under stress conditions (e.g., heat, humidity).
    Optimize solubility using co-solvents (e.g., PEG 400) and assess bioavailability via in vitro dissolution-permeation models .

Q. How should researchers address contradictory data in metabolic studies of (+)-oxazepam hemisuccinate?

  • Methodological Answer : Apply systematic reconciliation frameworks :
  • Meta-Analysis : Pool data from independent studies (e.g., in vitro vs. in vivo) using random-effects models.
  • Mechanistic Modeling : Integrate enzyme kinetics and physiologically based pharmacokinetic (PBPK) models to account for tissue-specific metabolism.
    Prioritize studies with standardized protocols (e.g., uniform UGT2B15 expression systems) to minimize variability .

Tables

Analytical Method Comparison
Technique
Chiral HPLC
LC-MS/MS
CD Spectroscopy
UGT2B15*2 Metabolic Impact
Study Type
In Vitro (recombinant)
In Vivo (n=30)
Population Study

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